REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].[CH3:12]I.[H-].[Na+]>CN(C)C=O.C(OCC)(=O)C>[CH3:12][N:3]1[CH:4]=[CH:5][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[C:2]1[CH3:1] |f:2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
CC=1NC=CC1C(=O)OCC
|
Name
|
|
Quantity
|
8.95 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
2.61 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
ice
|
Quantity
|
420 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The batch is then stirred at 0° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
placed at 0° C.
|
Type
|
WASH
|
Details
|
successively washed with 0.1M HCl solution, saturated aqueous LiCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is then dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
purified by chromatography over silica gel (petroleum ether/AcOEt gradient)
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(=C(C=C1)C(=O)OCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |